molecular formula C24H29ClN2O5 B15144084 Benazeprilat ethyl ester-d5 (hydrochloride)

Benazeprilat ethyl ester-d5 (hydrochloride)

Cat. No.: B15144084
M. Wt: 466.0 g/mol
InChI Key: DQRANTRQJFEOTK-BHUXBRNQSA-N
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Description

Benazeprilat ethyl ester-d5 (hydrochloride) is a deuterated derivative of benazeprilat, which is an active metabolite of benazepril. Benazepril is a medication used to treat high blood pressure (hypertension) and heart failure. The deuterated form, benazeprilat ethyl ester-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benazepril due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benazeprilat ethyl ester-d5 (hydrochloride) involves the esterification of benazeprilat with deuterated ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of benazeprilat ethyl ester-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Benazeprilat ethyl ester-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benazeprilat ethyl ester-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of benazepril.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions.

    Biological Research: Employed in studies related to hypertension and cardiovascular diseases

Mechanism of Action

Benazeprilat ethyl ester-d5 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. The molecular targets include ACE, and the pathways involved are the renin-angiotensin-aldosterone system (RAAS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benazeprilat ethyl ester-d5 (hydrochloride) is unique due to its deuterated form, which provides stability and allows for precise mass spectrometric analysis. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C24H29ClN2O5

Molecular Weight

466.0 g/mol

IUPAC Name

(2S)-2-[[(3S)-2-oxo-1-[2-oxo-2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid;hydrochloride

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-22(27)16-26-21-11-7-6-10-18(21)13-15-19(23(26)28)25-20(24(29)30)14-12-17-8-4-3-5-9-17;/h3-11,19-20,25H,2,12-16H2,1H3,(H,29,30);1H/t19-,20-;/m0./s1/i1D3,2D2;

InChI Key

DQRANTRQJFEOTK-BHUXBRNQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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